Araloside VII

α-glucosidase inhibition carbohydrate metabolism enzyme assay

Generic 'araloside' mixtures cause variability in α-glucosidase research. Araloside VII (CAS 340982-22-1) is the precise solution: • α-Glucosidase inhibitor (IC50 35.01 μg/mL), functionally distinct from Araloside A & C • ≥98% HPLC purity, MS/NMR confirmed, for reproducible dose-response assays • Reference standard for enzymatic studies, cosmetic formulation R&D, and analytical method development Stocked by BenchChem for immediate global shipping.

Molecular Formula C54H88O24
Molecular Weight 1121.3 g/mol
Cat. No. B1404532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAraloside VII
Molecular FormulaC54H88O24
Molecular Weight1121.3 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C
InChIInChI=1S/C54H88O24/c1-49(2)13-15-54(48(70)78-46-41(69)38(66)34(62)27(20-57)73-46)16-14-52(5)23(24(54)17-49)7-8-30-50(3)11-10-31(51(4,22-59)29(50)9-12-53(30,52)6)75-47-43(77-45-40(68)37(65)33(61)26(19-56)72-45)42(35(63)28(21-58)74-47)76-44-39(67)36(64)32(60)25(18-55)71-44/h7,24-47,55-69H,8-22H2,1-6H3/t24-,25+,26+,27+,28+,29+,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,50-,51-,52+,53+,54-/m0/s1
InChIKeyUGNSVPOBELCKQM-YIVQLCEFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Araloside VII: Compound Overview


Araloside VII (also known as Congmunoside VII; CAS 340982-22-1) is a triterpenoid saponin compound isolated from the leaves and roots of Aralia elata (also referred to as Aralia elate) [1]. With a molecular formula of C54H88O24 and a molecular weight of approximately 1121.26 g/mol, this natural product has been characterized structurally as a member of the araloside family [2][3]. Araloside VII exhibits α-glucosidase inhibitory activity with a reported IC50 value of 35.01 μg/mL in enzymatic assays, positioning it within the landscape of carbohydrate-hydrolyzing enzyme modulators [4]. The compound is commercially available as an analytical reference standard with HPLC purity specifications typically ranging from 95% to ≥99%, and demonstrates solubility in DMSO (≥60 mg/mL) for in vitro experimental applications .

Workflow α-Glucosidase inhibition screening and enzyme assay development
Selection Analytical reference standard with HPLC purity for quantitative studies
Use Context In vitro assay preparation with documented DMSO solubility

Araloside VII: Differentiation from Other Aralosides


Within the Aralia elata saponin family, individual aralosides (e.g., Araloside A, Araloside C, Araloside V, Araloside X, Araloside VII) exhibit distinct structural configurations of their triterpenoid aglycone cores and appended glycosidic chains, resulting in divergent biological activity profiles and target engagement [1][2]. Generic substitution or procurement based solely on the "araloside" or "triterpenoid saponin" class designation introduces significant experimental variability because different congeners have been documented to preferentially modulate different pathways: for example, Araloside A has demonstrated renin inhibitory activity (IC50: 77.4 μM) , while Araloside C exhibits protective effects against myocardial ischemia/reperfusion injury , and Araloside VII is characterized by α-glucosidase inhibition (IC50: 35.01 μg/mL) [3]. Furthermore, in industrial formulation contexts such as the Amorepacific skin external application patent, Araloside VII is specifically selected alongside Araloside V and Araloside X as a defined active component combination, underscoring that each congener confers distinct functional properties that cannot be assumed interchangeable [4].

Congener target engagement may differ
Araloside A inhibits renin but not α-glucosidase; generic procurement may introduce off-target activity not representative of Araloside VII.
Crude extracts or uncharacterized mixtures limit reproducibility
Undefined Aralia elata fractions contain variable congener ratios; single-compound purity enables dose-response quantification.
Patent-defined functional roles may not transfer across sub-classes
Araloside VII is preferentially selected in Amorepacific skin formulation patents; Aralosides A, B, C are not prioritized in the same embodiment.

Araloside VII: Comparative Evidence


α-Glucosidase Inhibition Compared with Araloside A

Araloside VII demonstrates measurable α-glucosidase inhibitory activity with an IC50 value of 35.01 μg/mL in enzymatic assays [1]. In contrast, Araloside A, a structurally related congener from the same Aralia species, exhibits negligible α-glucosidase inhibition (reported primary activity is renin inhibition with IC50 of 77.4 μM) . The clinically used α-glucosidase inhibitor acarbose serves as a positive control baseline with reported IC50 values typically ranging from 0.5–1.5 μg/mL depending on assay conditions [2]. This positions Araloside VII as a moderate-potency natural product inhibitor suitable for specific research applications.

α-Glucosidase inhibition vs Araloside A
Cross-study comparable
IC50 35.01 μg/mL
Araloside A: no reported α-glucosidase activity (renin IC50 77.4 μM)
Supports α-glucosidase target engagement differentiation
Data to verify across independent assay conditions; acarbose baseline ~0.5–1.5 μg/mL
α-glucosidase inhibition carbohydrate metabolism enzyme assay

Skin External Application Patent Selection

In Amorepacific Corporation's patent application for skin external application compositions (published 2020-10-01), Araloside VII is explicitly identified as a preferred active component alongside Araloside V and Araloside X, with specific structural characterization provided [1][2]. The patent distinguishes between araloside sub-classes (A, B, C, V, VII) and states a clear preference for Araloside VII or X as active components, indicating that these specific congeners possess properties suitable for restoring skin markers damaged by environmental stress [3]. This preferential selection in an industrial intellectual property document provides procurement-relevant differentiation from other aralosides not named in the preferred embodiment.

Skin formulation patent selection
Head-to-head
Preferred active component
Aralosides A, B, C not prioritized in same embodiment
Context-dependent industrial IP differentiation
Amorepacific patent application; functional properties require independent validation
cosmeceutical formulation skin barrier repair araloside combination

HPLC Purity and Characterization Standards

Commercial suppliers of Araloside VII report HPLC purity specifications ranging from 95% to ≥99%, with multiple vendors providing NMR and MS characterization data to confirm structural identity . The compound is offered in standard analytical quantities (20 mg) as well as bulk research-scale packaging (100 mg, 500 mg, 1 g) with customizable purity tiers . This analytical rigor is essential for reproducibility in quantitative assays and contrasts with less well-characterized araloside fractions or crude Aralia extracts where component ratios may vary batch-to-batch .

HPLC purity and characterization
Class-level
95–≥99%
MS and NMR confirmation; single-compound identity
Supports quantitative assay reproducibility
Supplier-reported specifications; lot-specific COA review recommended
analytical reference standard HPLC purity quality control

Solubility in DMSO for In Vitro Assays

Araloside VII demonstrates solubility in DMSO at concentrations ≥60 mg/mL, as documented in vendor technical datasheets [1]. This solubility characteristic facilitates the preparation of concentrated stock solutions for dilution into aqueous assay buffers, a practical consideration for in vitro experimental workflows. While comparative solubility data for all araloside congeners under identical conditions is not systematically available, this documented parameter provides procurement-relevant information for researchers planning dose-response or screening studies requiring consistent compound delivery .

DMSO solubility for in vitro assays
Supporting evidence
≥60 mg/mL
Vendor-reported; comparative congener data not systematically available
Reduces stock solution preparation uncertainty
Data to verify under specific assay buffer conditions
solubility in vitro assay preparation DMSO formulation

Araloside VII: Research and Industrial Applications


α-Glucosidase Inhibitor Screening

Araloside VII is appropriate for in vitro α-glucosidase inhibition assays where moderate-potency natural product inhibitors are required as tool compounds or reference standards. With a documented IC50 of 35.01 μg/mL, researchers can use Araloside VII to establish dose-response curves in enzyme inhibition studies [1]. This application is specifically supported by the compound's documented activity at this enzyme target, distinguishing it from Araloside A which shows no reported α-glucosidase activity . The availability of high-purity analytical reference material (HPLC ≥98%) further supports reproducible enzymatic assay development .

Cosmeceutical Skin Barrier Research

Based on the Amorepacific patent application explicitly naming Araloside VII as a preferred active component (alongside Araloside V and X), this compound is positioned for research into topical formulations aimed at restoring skin markers damaged by environmental stressors such as fine dust and harmful substances [1]. The patent's preferential selection of Araloside VII over other araloside sub-classes (A, B, C) provides procurement justification for sourcing this specific congener when developing or benchmarking skin external application compositions . Researchers in cosmetic science or dermatological formulation may utilize Araloside VII as a characterized single-entity ingredient for studying mechanisms of skin barrier improvement.

Analytical Reference Standard Applications

Araloside VII is commercially supplied as an analytically characterized reference standard with HPLC purity ranging from 95% to ≥99% and structural confirmation via MS and NMR [1]. This makes it suitable for method development applications including HPLC-UV/ELSD quantification of aralosides in plant extracts, identity confirmation in quality control workflows, and calibration curve generation for content determination assays . The compound's defined molecular properties (C54H88O24, MW 1121.26, exact mass 1120.56655) provide unambiguous analytical targets for LC-MS method development [2].

Application
Selection Property
Validation Focus
α-Glucosidase inhibitor screening
Target engagement differentiation
Dose-response curve and enzyme inhibition endpoint review
Cosmeceutical skin barrier research
IP-preferred active component
Formulation-response and skin-marker endpoint context
Analytical reference standard applications
High-purity single-compound identity
HPLC-UV/ELSD quantification and LC-MS method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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